tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate
Description
The compound tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate is a pyrido[2,3-d]pyrimidinone derivative featuring a piperidine ring linked to a carbamate group via an ethyl ketone bridge. Its core structure includes a fused bicyclic pyrido[2,3-d]pyrimidinone system, which is critical for interactions with biological targets such as kinases. The tert-butyl carbamate moiety enhances solubility and serves as a protective group during synthesis . This compound is part of a broader class of kinase inhibitors, with structural modifications tailored to optimize selectivity and potency.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-19(2,3)28-18(27)21-11-15(25)23-9-6-13(7-10-23)24-12-22-16-14(17(24)26)5-4-8-20-16/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASSURZOONWBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate typically involves a multi-step process:
Formation of the Pyridopyrimidine Core: : A critical step in synthesizing this compound is the construction of the pyridopyrimidine scaffold. This involves the reaction of 4-oxopyrimidine derivatives with pyridine derivatives under controlled conditions.
Coupling with Piperidine:
Introduction of the Tert-butyl Carbamate Group: : The final step is the carbamation reaction, where tert-butyl isocyanate is reacted with the intermediate compound to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the optimization of reaction conditions to achieve high yield and purity. This includes precise control of temperature, pH, and reaction times, often employing batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the pyridopyrimidine core, often resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Typical conditions involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation Products: : N-oxide derivatives
Reduction Products: : Dihydro derivatives
Substitution Products: : Various functional group-substituted carbamates
Scientific Research Applications
Tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate exhibits notable biological properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest in cancer cells, making it a candidate for anticancer therapies.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of this compound in different experimental settings:
- Study on CDK Inhibition : A study demonstrated that compounds with similar structures effectively inhibited CDK activity in breast cancer cell lines, resulting in decreased cell viability and increased apoptosis rates. This supports its potential use in cancer therapeutics.
- Toxicological Assessment : Research conducted on the safety profile of this compound indicated minimal adverse effects at therapeutic doses when used alongside established anticancer agents like palbociclib.
- Quality Control Applications : As an impurity standard in pharmaceutical formulations, this compound is crucial for ensuring the quality and regulatory compliance of drugs targeting CDK inhibition.
Mechanism of Action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The pyridopyrimidine core often acts as a bioisostere, allowing it to mimic or inhibit the function of natural substrates or ligands. The presence of the piperidine and carbamate groups enhances its binding affinity and specificity, making it a potent compound in various biochemical assays.
Comparison with Similar Compounds
Substituents on the Pyrido[2,3-d]pyrimidinone Core
- Compound 50 (tert-butyl (2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)carbamate) : Features a 2-(methylthio) group and a chloro-substituted phenyl ring, enhancing hydrophobic interactions with kinase ATP-binding pockets. Yield: 74% .
- Compound 57 (tert-butyl (3-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylamino)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)carbamate): Replaces methylthio with methylamino, which may enhance hydrogen bonding and selectivity for specific kinases (e.g., MST3/4) .
Modifications in the Piperidine/Carbamate Region
- Yield: 43% .
- tert-butyl (1-acetylpiperidin-4-yl)carbamate (): Features an acetylated piperidine, improving metabolic stability compared to non-acetylated analogs. Yield: ~70% (crude) .
Comparison with Heterocyclic Analogs
- Pyrazolo[3,4-d]pyrimidine Derivatives (): Compounds like tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate replace the pyrido[2,3-d]pyrimidinone core with a pyrazolo[3,4-d]pyrimidine system, reducing planarity and altering kinase selectivity .
- Pyrido[4,3-d]pyrimidine Derivatives (): Compounds such as tert-butyl N-but-3-ynyl-N-[2-[2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-2-oxo-ethyl]carbamate exhibit a different nitrogen arrangement, impacting binding to kinases like BET bromodomains .
Key Research Findings
- Kinase Selectivity: The methylthio group in compound 50 enhances potency against MST3/4 kinases, while methylamino (compound 57) may shift selectivity toward other STE20-family kinases .
- Synthetic Efficiency : Propyl-chain derivatives (compound 51) exhibit higher yields (80%) than ethyl analogs (compound 50, 74%), suggesting improved reaction kinetics .
- Metabolic Stability : Acetylation of the piperidine nitrogen () reduces susceptibility to oxidative metabolism, a critical factor for in vivo efficacy .
Biological Activity
Tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₅O₃
- CAS Number : Not specifically listed; however, it is related to various derivatives and analogs in existing literature.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cellular signaling pathways, particularly those involved in cancer cell proliferation.
- Interaction with Receptors : It may act on various receptors, including those involved in the central nervous system and immune response, leading to altered physiological responses.
- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells.
Pharmacological Effects
The pharmacological effects of this compound have been documented in several studies:
- Anticancer Activity : Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study reported a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells at concentrations ranging from 10 to 100 µM .
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, possibly through modulation of neurotransmitter levels or reduction of neuroinflammation.
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in preclinical models, which could have implications for treating chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in ChemRxiv evaluated the anticancer efficacy of similar pyrimidine derivatives. The findings indicated that compounds with structural similarities to tert-butyl (2-oxo...) exhibited IC50 values as low as 5 µM against various cancer cell lines, demonstrating significant potential as anticancer agents .
Case Study 2: Neuroprotective Mechanism
Research conducted on the neuroprotective effects highlighted that the compound reduced neuronal apoptosis in vitro by modulating apoptotic pathways. The study used a model of oxidative stress induced by hydrogen peroxide and measured cell viability using MTT assays .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrido[2,3-d]pyrimidinone core via cyclization of aminopyridine derivatives under acidic or basic conditions.
- Step 2: Introduction of the piperidinyl-ethyl moiety using nucleophilic substitution or reductive amination.
- Step 3: Carbamate formation via reaction with tert-butyl chloroformate in the presence of a base (e.g., K₂CO₃ or NaH) .
Optimization Tips: - Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to minimize hydrolysis.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates .
Basic: How can the structural identity and purity of this compound be validated?
Methodological Approach:
- NMR Spectroscopy: Confirm connectivity via ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidinone carbonyl at ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight with <5 ppm error.
- X-ray Crystallography: Resolve 3D conformation using programs like SHELXL (for small molecules) or CCP4 suite (for macromolecular interactions) .
- HPLC-PDA: Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm .
Advanced: How can computational methods aid in understanding the compound's binding interactions with biological targets?
Strategies:
- Molecular Docking (AutoDock, Glide): Model interactions with enzymes/receptors (e.g., kinases) using the pyrido[2,3-d]pyrimidinone core as a hinge-binding motif.
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100+ ns trajectories.
- QSAR Modeling: Corrogate substituent effects (e.g., piperidine N-alkylation) with activity data to predict optimized derivatives .
Validation: Cross-check computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
Advanced: How should researchers resolve contradictory activity data in enzyme inhibition assays?
Troubleshooting Workflow:
Purity Verification: Re-analyze compound purity via LC-MS to rule out degradation products .
Assay Conditions: Ensure consistent buffer pH, ionic strength, and DMSO concentration (<1%).
Counter-Screening: Test against related enzymes (e.g., kinase isoforms) to assess selectivity.
Structural Analysis: Compare crystallographic data (if available) with docking poses to identify steric clashes or solvation effects .
Example: Discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays—normalize data using Z’-factor statistical controls .
Advanced: What modifications to the pyrido[2,3-d]pyrimidinone core enhance solubility without compromising potency?
SAR-Driven Modifications:
- Polar Substituents: Introduce -OH or -NH₂ at the pyrimidinone C4 position to improve aqueous solubility (logP reduction by ~0.5–1.0 units) .
- Piperidine Functionalization: Replace tert-butyl carbamate with PEGylated carbamates to increase hydrophilicity.
- Prodrug Strategies: Mask acidic/basic groups (e.g., phosphate esters) for in vivo stability .
Validation: Use shake-flask solubility assays and parallel artificial membrane permeability (PAMPA) for ADME profiling .
Advanced: What crystallographic techniques are optimal for resolving this compound’s conformation in solid state?
Protocol:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement: SHELXL for small-molecule refinement; Phenix for macromolecular co-crystals .
- Hydrogen Bonding Analysis: Identify key interactions (e.g., pyrimidinone carbonyl with water or protein residues) using Mercury software .
Case Study: A similar pyrido[2,3-d]pyrimidinone derivative showed planar core geometry with piperidine in chair conformation, stabilized by intramolecular H-bonds .
Advanced: How can researchers mitigate side reactions during piperidine-ethyl linkage formation?
Optimization Steps:
- Protection/Deprotection: Temporarily protect the pyrido[2,3-d]pyrimidinone NH group with Boc or Fmoc to prevent alkylation at unintended sites .
- Catalysis: Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for C-N bond formation with >90% yield .
- Workup: Quench unreacted electrophiles (e.g., ethyl bromoacetate) with aqueous NaHCO₃ before column purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
